Zirconium propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium propionate is a chemical compound consisting of zirconium (IV) and propionate ions. It is typically found as a white, free-flowing powder with a slight odor of propionic acid. This compound is not soluble in water but dissolves in organic solvents such as ethanol, ethyl acetate, and isopropanol . This compound is primarily used as an adhesion promoter in solvent-based inks and coatings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium propionate can be synthesized through the reaction of zirconium (IV) compounds with propionic acid. One common method involves dissolving zirconium (IV) isopropoxide in propionic acid, which results in the formation of this compound . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium (IV) chloride with propionic acid in the presence of a suitable solvent. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified and dried to obtain the final product .

Análisis De Reacciones Químicas

Thermal Decomposition

Zirconium propionate undergoes stepwise thermal degradation under controlled conditions:

-

Stage 1 (160–250°C): Initial decomposition forms an intermediate oxy-propionate species.

-

Stage 2 (>350°C): Complete decomposition yields zirconium oxide (ZrO₂) as the final product .

Key Data

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Air, 350°C, 2 hr | ZrO₂ | 63 | |

| Inert atmosphere, 400°C, 3 hr | ZrO₂ (amorphous phase) | 58 |

Kinetic studies reveal a second-order nucleation process for ZrO₂ nanocrystals, with precursor conversion rates dependent on halide ligands (faster with ZrBr₄ vs. ZrCl₄) .

Ligand Substitution Reactions

The propionate ligands in Zr(C₂H₅COO)₄ are exchangeable with other carboxylates or alkoxides under reflux conditions:

Reaction with 2-Methylpropanoic Acid

ZrCl4+4i-C3H7COOH→Zr(i-C3H7COO)4+4HCl

Comparative Reactivity

| Carboxylic Acid | Product Structure | Stability |

|---|---|---|

| Propionic acid | Mononuclear Zr(C₂H₅COO)₄ | Low |

| 2-Methylpropanoic acid | Polynuclear Zr₂O(RCOO)₆ | High |

| Pivalic acid | Zr₄O₂(RCOO)₁₂ | Moderate |

Substitution kinetics favor bulkier carboxylates due to steric stabilization of polynuclear intermediates .

Crosslinking in Polymer Matrices

This compound acts as a crosslinker for oxygenated polymers (e.g., polyvinyl alcohol):

Polymer-OH+Zr(C₂H₅COO)4→Polymer-O-Zr-O-Polymer

-

Mechanism: Zr⁴⁺ coordinates with hydroxyl groups, forming bridging oxygen bonds.

-

Applications: Enhances adhesion in solvent-based inks (e.g., ethanol/ethyl acetate systems).

Hydrolysis and Cluster Formation

Trace water induces hydrolysis, producing hexanuclear clusters:

4Zr(C₂H₅COO)4+4H2O→Zr6(O)4(OH)4(C₂H₅COO)12

Oxidation Reactions

Controlled oxidation at elevated temperatures generates mixed-oxide phases:

Zr(C₂H₅COO)4+O2→ZrO2+CO2+H2O

Large-Scale Production

ZrCl4+4C2H5COOHsolvent, ΔZr(C2H5COO)4+4HCl

Aplicaciones Científicas De Investigación

Chemical Applications

Zirconium propionate serves as a precursor in the synthesis of zirconium-based nanomaterials and catalysts. Its ability to form stable complexes enhances catalytic activity in various reactions.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Nanomaterial Synthesis | Used to create zirconium-based nanoparticles with tailored properties. |

| Catalysis | Acts as a catalyst in organic reactions, improving reaction rates. |

| Coordination Chemistry | Forms stable complexes with organic ligands, facilitating diverse reactions. |

Biological Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism involves generating reactive oxygen species (ROS), which can induce cellular damage in pathogens and cancer cells.

Case Study: Antimicrobial Activity

- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.

Medical Applications

This compound is being investigated for its use in drug delivery systems and biomedical implants due to its biocompatibility and ability to enhance the stability of drug formulations.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances the solubility and stability of pharmaceuticals. |

| Biomedical Implants | Used in coatings for implants to improve biocompatibility and reduce rejection rates. |

Industrial Applications

In the industrial sector, this compound is primarily utilized as an adhesion promoter in solvent-based inks and coatings. Its effectiveness in promoting adhesion to challenging substrates makes it a valuable additive.

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Adhesion Promoter | Improves ink adhesion on various substrates, including plastics and metals. |

| Coatings | Enhances the durability and heat resistance of coatings used in various industries. |

Case Study: Ink Formulation

- In a comparative study with titanium acetylacetonate, this compound demonstrated superior adhesion properties when used in nitrocellulose-based inks, leading to improved performance in printing applications.

Mecanismo De Acción

The mechanism by which zirconium propionate exerts its effects is primarily through its ability to form strong bonds with organic polymers and substrates. This enhances the adhesion properties of coatings and inks. In biological applications, this compound’s antimicrobial and anticancer activities are attributed to its ability to generate reactive oxygen species (ROS) that induce cell damage .

Comparación Con Compuestos Similares

- Zirconium acetate

- Zirconium butyrate

- Zirconium isopropoxide

Comparison: Zirconium propionate is unique in its solubility in organic solvents and its specific use as an adhesion promoter in solvent-based inks. Compared to zirconium acetate, which is more commonly used in aqueous systems, this compound offers better compatibility with non-aqueous solvents . Zirconium butyrate and zirconium isopropoxide have similar applications but differ in their solubility and reactivity profiles .

Propiedades

Número CAS |

25710-96-7 |

|---|---|

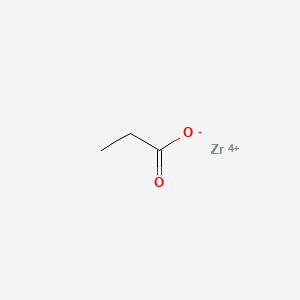

Fórmula molecular |

C3H6O2Zr |

Peso molecular |

165.30 g/mol |

Nombre IUPAC |

propanoic acid;zirconium |

InChI |

InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

Clave InChI |

UADUAXMDVVGCGW-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].[Zr+4] |

SMILES canónico |

CCC(=O)O.[Zr] |

Key on ui other cas no. |

84057-80-7 25710-96-7 |

Descripción física |

DryPowde |

Pictogramas |

Irritant |

Números CAS relacionados |

84057-80-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.